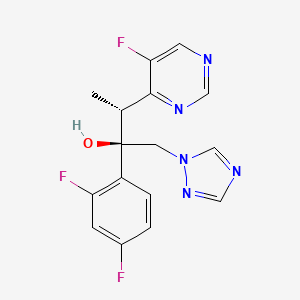

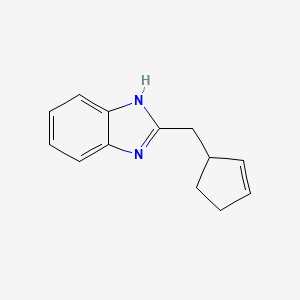

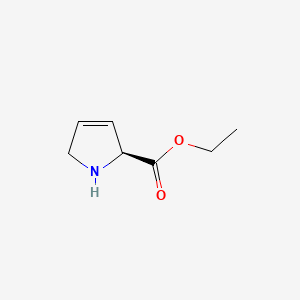

![molecular formula C6H10O3 B589244 (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 905580-84-9](/img/structure/B589244.png)

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol, commonly known as L-Fucose, is a six-carbon sugar that is found in various biological systems. It is a stereoisomer of D-glucose and is present in the extracellular matrix of animals, plants, and bacteria. L-Fucose plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.

科学的研究の応用

Synthesis and Chemical Properties

Lipase-Catalyzed Synthesis : An efficient method has been developed for preparing optically active enantiomers of this compound, demonstrating its potential in stereoselective organic synthesis (Tsuji, Onishi, & Sakata, 1999).

Bioanalysis in Neuroscience : The compound, also known as LY379268, a group II metabotropic glutamate receptor agonist, has been widely used in neuroscience as a model compound in studies evaluating antipsychotic drugs for the treatment of schizophrenia. A novel method for its bioanalysis in rat plasma has been developed (Benitex et al., 2014).

Use in Organometallic Chemistry : Demonstrated in the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, highlighting the compound's relevance in organometallic reactions (Miao & Huang, 2009).

Pharmaceutical and Medicinal Applications

Synthesis of Antiviral Agents : Used in the enantioselective synthesis of key starting materials for the synthesis of conformationally locked carbocyclic nucleosides, including antiviral agents like North-methanocarbathymidine (Ludek & Marquez, 2009).

Development of Nonnarcotic Analgesics : Involved in the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents, demonstrating its utility in creating new pain relief medications (Epstein et al., 1981).

Synthetic Organic Chemistry

Enantioselective Synthesis : Utilized in the highly enantioselective rearrangement of meso-epoxides to allylic alcohols, important for carbocyclic nucleoside synthesis (Hodgson, Witherington, & Moloney, 1994).

Synthesis of Novel Nucleosides : Key in the synthesis of novel nucleosides with a fused cyclopropane ring substituted by a hydroxymethyl group, showcasing its role in advanced nucleoside design (Lescop & Huet, 2000).

Precursor for Carbocyclic Nucleosides : Involved in the stereocontrolled synthesis of carbocyclic nucleosides, indicating its importance in precise molecular construction (Chang et al., 1994).

特性

IUPAC Name |

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRDZLEOMAUPP-AZGQCCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]2[C@H]1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730669 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905580-84-9 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

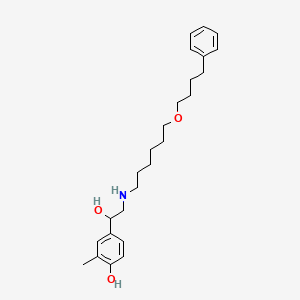

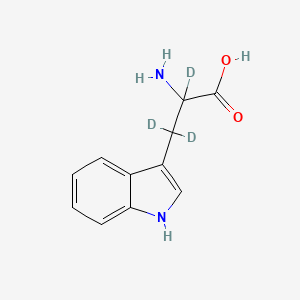

![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)

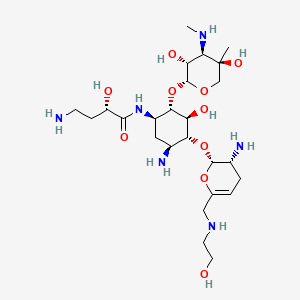

![3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)